Sodium 2-ethoxy-2-oxoethane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-ethoxy-2-oxoethane-1-sulfinate is an organosulfur compound with the molecular formula C₄H₇NaO₄S. It is a sodium salt of a sulfinic acid derivative and is used in various chemical reactions due to its unique properties. This compound is known for its role as a sulfonylating agent, which makes it valuable in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium 2-ethoxy-2-oxoethane-1-sulfinate typically involves the reaction of ethyl chloroacetate with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows: [ \text{C}_2\text{H}_5\text{OCOCH}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{C}_2\text{H}_5\text{OCOCH}_2\text{SO}_2\text{Na} + \text{NaCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted sulfonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-ethoxy-2-oxoethane-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a sulfonylating agent in the synthesis of organosulfur compounds, including sulfonamides, sulfones, and thiosulfonates.
Biology: This compound can be used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonate groups.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 2-ethoxy-2-oxoethane-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonate group to nucleophiles, forming new sulfonate derivatives. This process typically involves the formation of a sulfonyl radical intermediate, which then reacts with the nucleophile to form the final product.
Vergleich Mit ähnlichen Verbindungen
Sodium methanesulfinate: Another sulfinic acid salt with similar sulfonylating properties.
Sodium benzenesulfinate: Used in similar applications but with a different aromatic structure.
Sodium toluenesulfinate: Similar to sodium benzenesulfinate but with a methyl group on the aromatic ring.
Uniqueness: Sodium 2-ethoxy-2-oxoethane-1-sulfinate is unique due to its ethoxy group, which can influence its reactivity and solubility compared to other sulfinates. This makes it particularly useful in specific synthetic applications where the ethoxy group can provide additional functionality or reactivity.
Eigenschaften
Molekularformel |
C4H7NaO4S |
---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
sodium;2-ethoxy-2-oxoethanesulfinate |
InChI |
InChI=1S/C4H8O4S.Na/c1-2-8-4(5)3-9(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
QDOYGMDJHMKADJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)CS(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.